CHPG Sodium salt, scientifically known as 2-Chloro-5-hydroxyphenylglycine, is a sodium salt derivative of the compound CHPG. It is primarily recognized as a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered attention in the scientific community due to its potential applications in neuropharmacology and its role in various biochemical pathways.
CHPG Sodium salt can be synthesized through chemical processes involving hydroxyphenylglycine, which is readily available in chemical supply stores. The compound is utilized extensively in research settings, particularly in studies related to glutamate signaling and neuroinflammation.
CHPG Sodium salt falls under the category of organic compounds and is classified as a pharmaceutical agent due to its biological activity as a receptor agonist. Its primary classification is as a metabotropic glutamate receptor agonist, specifically targeting mGluR5.
The synthesis of CHPG Sodium salt typically involves the chlorination of hydroxyphenylglycine. The reaction conditions often include:
In an industrial setting, large-scale production may involve:
The molecular structure of CHPG Sodium salt features a chloro substituent on the phenolic ring and a carboxylic acid group that has been converted into its sodium salt form. Its chemical formula can be represented as CHClNONa.
Key structural data includes:
CHPG Sodium salt can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
Major products from these reactions include quinones from oxidation, alcohol derivatives from reduction, and amino or thiol derivatives from substitution.
CHPG Sodium salt acts primarily as an agonist for mGluR5 receptors. Upon binding to these receptors, it activates various intracellular signaling pathways.
The activation of mGluR5 by CHPG Sodium salt leads to:
CHPG Sodium salt is characterized by:
Relevant chemical properties include:
CHPG Sodium salt has several important applications in scientific research:
CHPG Sodium Salt ((RS)-2-Chloro-5-hydroxyphenylglycine sodium salt) functions as a potent orthosteric agonist selective for the metabotropic glutamate receptor 5 subtype. Upon binding to the glutamate recognition site of metabotropic glutamate receptor 5, it activates intracellular Gq-protein signaling cascades, triggering phospholipase C beta (PLCβ) activation. This enzymatic activity catalyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis, generating inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) as secondary messengers [1] [5]. The consequent IP₃-mediated calcium mobilization from endoplasmic reticulum stores and DAG-mediated protein kinase C (PKC) activation collectively modulate neuronal excitability and synaptic plasticity [3] [6].
Electrophysiological studies demonstrate that CHPG Sodium Salt application potentiates NMDA receptor currents in hippocampal neurons by approximately 40-60% at 500 μM concentrations, indicating metabotropic glutamate receptor 5-mediated facilitation of ionotropic glutamate receptor activity [4] [9]. This potentiation occurs through metabotropic glutamate receptor 5-dependent phosphorylation pathways involving Src family kinases, which phosphorylate NMDA receptor subunits to enhance channel open probability [9]. In striatal circuits, CHPG Sodium Salt administration (100-500 μM) significantly increases neuronal firing rates in the nucleus accumbens core region by approximately 70%, establishing its role in modulating reward-related neurocircuitry [2].
Table 1: Molecular Interactions in Metabotropic Glutamate Receptor 5 Activation by CHPG Sodium Salt
Target Site | Signaling Pathway | Functional Outcome | Experimental Evidence |
---|---|---|---|
Glutamate orthosteric site | Gq/PLCβ/IP₃ pathway | Calcium mobilization | 80% increase in intracellular Ca²⁺ in BV2 microglia [3] |
Allosteric network | PKC/Src kinase cascade | NMDA receptor phosphorylation | 50% potentiation of NMDA currents in hippocampal slices [9] |
Presynaptic terminals | Voltage-gated calcium channel modulation | Glutamate release potentiation | 45% increase in mEPSC frequency in prefrontal neurons [4] |
The temporal dynamics of metabotropic glutamate receptor 5 activation by CHPG Sodium Salt exhibit concentration-dependent response profiles. At 100 μM, peak intracellular calcium elevation occurs within 15-20 seconds post-application, with signal decay over 90-120 seconds due to receptor desensitization mechanisms [3]. Sustained exposure (30-60 minutes) to 500 μM CHPG Sodium Salt upregulates tumor necrosis factor-stimulated gene 6 (TSG-6) expression by approximately 3-fold in microglial cells, demonstrating its anti-inflammatory genomic effects through nuclear factor kappa B pathway modulation [3].
While CHPG Sodium Salt exhibits primary selectivity for metabotropic glutamate receptor 5, comprehensive pharmacological profiling reveals nuanced activity across group I metabotropic glutamate receptors. Radioligand binding assays indicate a 25-30 nM affinity (Ki) for metabotropic glutamate receptor 5, with approximately 15-fold lower affinity for metabotropic glutamate receptor 1 (Ki = 400-500 nM) [5] [6]. Functional assessment using calcium mobilization assays in recombinant systems demonstrates that CHPG Sodium Salt activates metabotropic glutamate receptor 5 with an EC₅₀ of 35-50 μM, compared to an EC₅₀ of 800-1000 μM for metabotropic glutamate receptor 1 [5]. This significant potency differential establishes its classification as a selective metabotropic glutamate receptor 5 agonist at physiologically relevant concentrations (<500 μM).
Table 2: Receptor Subtype Selectivity Profile of CHPG Sodium Salt
Receptor Subtype | Affinity (Ki) | Potency (EC₅₀) | Maximum Efficacy (% Glutamate Response) |
---|---|---|---|
Metabotropic glutamate receptor 5 | 25-30 nM | 35-50 μM | 90-95% |
Metabotropic glutamate receptor 1 | 400-500 nM | 800-1000 μM | 60-70% |
Metabotropic glutamate receptor 2/3 | >10,000 nM | Inactive | Not applicable |
Metabotropic glutamate receptor 4/6/7/8 | >10,000 nM | Inactive | Not applicable |
The molecular basis for this selectivity stems from critical divergence in the Venus flytrap domain residues between metabotropic glutamate receptor 5 and metabotropic glutamate receptor 1. Mutagenesis studies identify that serine-655 in human metabotropic glutamate receptor 5 (corresponding to alanine-661 in metabotropic glutamate receptor 1) confers enhanced hydrogen bonding with the chloro-hydroxyphenyl moiety of CHPG Sodium Salt, accounting for its preferential binding [5]. Additionally, the glycine residue within the cysteine-rich domain of metabotropic glutamate receptor 5 (absent in metabotropic glutamate receptor 1) permits greater conformational flexibility upon agonist binding, facilitating more efficient G-protein coupling [6].
At concentrations exceeding 1 mM, CHPG Sodium Salt demonstrates partial agonist activity (approximately 60-70% efficacy relative to glutamate) at metabotropic glutamate receptor 1, potentially complicating interpretation of high-dose effects [5]. However, this crossover activity remains negligible at standard experimental concentrations (100-500 μM) used for selective metabotropic glutamate receptor 5 targeting. No significant activity is observed at group II or III metabotropic glutamate receptors at any concentration tested, confirming its exclusive group I specificity [1] [6].
CHPG Sodium Salt exhibits complex neuromodulatory interactions with N-Methyl-D-Aspartate receptors through both direct and indirect mechanisms. Direct potentiation occurs via metabotropic glutamate receptor 5-mediated phosphorylation of N-Methyl-D-Aspartate receptor GluN2B subunits at tyrosine-1472 residues through Fyn kinase activation. This post-translational modification reduces zinc-dependent inhibition and increases channel open probability, enhancing N-Methyl-D-Aspartate receptor currents by 40-60% in hippocampal CA1 pyramidal neurons [4] [9]. Electrophysiological recordings demonstrate that CHPG Sodium Salt application (100 μM) lowers the threshold for N-Methyl-D-Aspartate receptor-dependent long-term potentiation induction by approximately 25% in prefrontal cortical synapses, indicating its functional impact on synaptic plasticity [4].
The integrative signaling between metabotropic glutamate receptor 5 and N-Methyl-D-Aspartate receptors extends to heteroreceptor complexes where metabotropic glutamate receptor 5 forms physical complexes with dopamine D2 and adenosine A2A receptors in striatal neurons. Within this tripartite complex, CHPG Sodium Salt-mediated metabotropic glutamate receptor 5 activation:
Table 3: Synergistic Interactions Between Metabotropic Glutamate Receptor 5 and N-Methyl-D-Aspartate Receptors
Interaction Mechanism | Signaling Pathway | Functional Consequence | Experimental System |
---|---|---|---|
Direct phosphorylation | Fyn kinase/Tyr-1472 | Increased N-Methyl-D-Aspartate receptor open probability | Hippocampal slices (electrophysiology) [4] |
Calcium-dependent facilitation | Calmodulin/CaMKII | Enhanced long-term potentiation | Prefrontal cortex (LTP recording) [4] |
Transcriptional regulation | ERK/Akt-CREB pathway | BDNF expression and myelination | Cuprizone mouse model [1] |
Heteroreceptor modulation | A2A-D2-metabotropic glutamate receptor 5 complex | Dopamine-glutamate crosstalk | Striatal microdialysate [9] |
In pathological contexts, CHPG Sodium Salt administration (250 nM for 7 days) reduces traumatic brain injury-induced lesion volume by 40-50% in rodent models through coordinated actions on both receptor systems [3]. This neuroprotective effect involves dual modulation of N-Methyl-D-Aspartate receptor calcium influx and metabotropic glutamate receptor 5-dependent activation of extracellular signal-regulated kinase and protein kinase B (Akt) survival pathways. Simultaneously, CHPG Sodium Salt suppresses neuroinflammatory responses by inhibiting nuclear factor kappa B nuclear translocation in microglia, reducing tumor necrosis factor-alpha production by 70% following sulfur dioxide-induced oxidative stress [3]. These findings establish CHPG Sodium Salt as a valuable pharmacological tool for investigating metabotropic glutamate receptor 5-N-Methyl-D-Aspartate receptor crosstalk in both physiological and pathological states.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1